1-(cyclopropylmethyl)-1H-pyrazol-4-ol 1-(cyclopropylmethyl)-1H-pyrazol-4-ol
Brand Name: Vulcanchem
CAS No.: 1597876-36-2
VCID: VC2876616
InChI: InChI=1S/C7H10N2O/c10-7-3-8-9(5-7)4-6-1-2-6/h3,5-6,10H,1-2,4H2
SMILES: C1CC1CN2C=C(C=N2)O
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

1-(cyclopropylmethyl)-1H-pyrazol-4-ol

CAS No.: 1597876-36-2

Cat. No.: VC2876616

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclopropylmethyl)-1H-pyrazol-4-ol - 1597876-36-2

Specification

CAS No. 1597876-36-2
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-(cyclopropylmethyl)pyrazol-4-ol
Standard InChI InChI=1S/C7H10N2O/c10-7-3-8-9(5-7)4-6-1-2-6/h3,5-6,10H,1-2,4H2
Standard InChI Key FPZVLZXWWNYGDS-UHFFFAOYSA-N
SMILES C1CC1CN2C=C(C=N2)O
Canonical SMILES C1CC1CN2C=C(C=N2)O

Introduction

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol is an organic compound that belongs to the pyrazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by a cyclopropylmethyl group attached to a pyrazol-4-ol moiety, which makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals .

Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazol-4-ol

The synthesis of this compound typically involves a multi-step process that includes cyclopropanation reactions followed by the formation of the pyrazol-4-ol ring. A common synthetic route involves the reaction of cyclopropylmethyl bromide with hydrazine, leading to the formation of a hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the desired pyrazol-4-ol structure.

Chemical Reactions and Applications

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol participates in various chemical reactions, including oxidation and substitution reactions. The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, oxidation reactions may require acidic or basic conditions depending on the desired product, while substitution reactions often necessitate specific nucleophiles tailored for targeted modifications.

Potential Biological Activities

Research indicates that this compound may exhibit antimicrobial and anti-inflammatory properties, although detailed pathways remain an active area of investigation. Its mechanism of action involves interaction with biological targets such as enzymes or receptors, modulating enzymatic activity through binding interactions.

Scientific Applications

1-(Cyclopropylmethyl)-1H-pyrazol-4-ol is a versatile compound used as a building block in organic synthesis, particularly in creating more complex molecules for pharmaceutical development. Its unique structure makes it an attractive starting material for synthesizing compounds with potential therapeutic applications.

Comparison with Other Pyrazole Derivatives

Pyrazole derivatives, such as those discussed in other studies, have shown diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of a pyrazole ring in these compounds often contributes to their bioactivity, making them valuable in medicinal chemistry research.

Future Directions

Further research is needed to fully explore the biological properties and therapeutic potential of 1-(cyclopropylmethyl)-1H-pyrazol-4-ol. This includes detailed studies on its mechanism of action and potential applications in treating various diseases. Additionally, optimizing its synthesis to improve yield and purity will be crucial for its development as a pharmaceutical precursor.

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